4-Bromo-N-(1-methylethyl)-N-(phenylmethyl)-Benzenesulfonamide
Description
Properties
IUPAC Name |
N-benzyl-4-bromo-N-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2S/c1-13(2)18(12-14-6-4-3-5-7-14)21(19,20)16-10-8-15(17)9-11-16/h3-11,13H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWCOLNRPDNRBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(1-methylethyl)-N-(phenylmethyl)-Benzenesulfonamide typically involves the sulfonation of a brominated benzene derivative followed by the introduction of the isopropyl and benzyl groups. A common synthetic route includes:
Bromination: Bromination of benzene to form bromobenzene.
Sulfonation: Reaction of bromobenzene with sulfuric acid to introduce the sulfonamide group.
Alkylation: Introduction of the isopropyl and benzyl groups through alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Reactions at the Aromatic Bromine
The electron-withdrawing sulfonamide group activates the aromatic ring toward nucleophilic substitution and cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine undergoes Suzuki-Miyaura or Buchwald-Hartwig coupling. For example:
-
Suzuki-Miyaura Coupling :
-
Buchwald-Hartwig Amination :
Table 1: Bromine Substitution Reactions
*Yields inferred from analogous reactions in cited sources.
Functionalization of the Sulfonamide Group
The sulfonamide nitrogen’s dual substitution limits its reactivity, but specialized conditions enable further modifications:
-
Hydrolysis :
-
Acidic conditions (HCl/H₂O) cleave sulfonamides to sulfonic acids, but steric hindrance from benzyl/isopropyl groups likely reduces efficiency.
-
-
N-Alkylation :
Benzyl/Isopropyl Group Reactivity
-
Benzyl Hydrogenolysis :
-
Isopropyl Oxidation :
-
Strong oxidants (e.g., KMnO₄) convert isopropyl to a ketone, though steric effects may hinder reactivity.
-
Mechanistic Insights
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- This compound serves as a crucial building block in the synthesis of pharmaceuticals targeting carbonic anhydrase enzymes. These enzymes play vital roles in physiological processes, including respiration and acid-base balance, making them important therapeutic targets for conditions such as glaucoma and cancer .
2. Material Science
- Due to its unique chemical structure, 4-bromo-N-(1-methylethyl)-N-(phenylmethyl)-benzenesulfonamide can be utilized in developing advanced materials like polymers and coatings. Its properties allow for modifications that enhance material performance in various applications.
3. Biological Studies
- Researchers utilize this compound to investigate enzyme inhibition mechanisms, contributing to the development of new inhibitors for therapeutic applications. Its sulfonamide group is particularly noted for its biological activity against various pathogens .
Recent studies have highlighted the antimicrobial properties of sulfonamide derivatives, including this compound. The minimum inhibitory concentration (MIC) values against several bacterial strains have been documented, showcasing its potential as an antimicrobial agent:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
Case Studies
1. Inhibition of Mycobacterium tuberculosis
- A study investigated various sulfonamide derivatives against Mycobacterium tuberculosis, revealing promising results for certain analogues that could serve as leads for new tuberculosis treatments.
2. Cytotoxicity Against Cancer Cell Lines
Mechanism of Action
The mechanism of action of 4-Bromo-N-(1-methylethyl)-N-(phenylmethyl)-Benzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes by mimicking the structure of natural substrates, thereby blocking essential biochemical pathways. The bromine atom and sulfonamide group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Benzenesulfonamides are highly tunable scaffolds, with modifications at the sulfonamide nitrogen (N-substituents) and the aromatic ring significantly influencing their physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations :
N-Substituent Diversity: The target compound’s bulky benzyl and isopropyl groups contrast with simpler analogs like N-ethyl or N,N-dimethyl derivatives. Bulkier groups may enhance steric hindrance, affecting binding to biological targets .
Aromatic Modifications :
- Bromine at the para position is common across all compounds, but substituents like naphthyl (in ) introduce extended conjugation, influencing solubility and intermolecular interactions.
Synthetic Routes :
- Many analogs (e.g., compounds in ) are synthesized via nucleophilic substitution of benzenesulfonyl chloride with amines in DMF or DCM, followed by chromatography. The target compound likely follows a similar route but with benzyl and isopropyl amines .
Biological Activity
4-Bromo-N-(1-methylethyl)-N-(phenylmethyl)-benzenesulfonamide, also known as a benzenesulfonamide derivative, has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C16H18BrNO2S
- Molecular Weight : 368.29 g/mol
- CAS Number : 1184422-06-7
The primary biological activity of 4-bromo-N-(1-methylethyl)-N-(phenylmethyl)-benzenesulfonamide is attributed to its role as an inhibitor of specific enzymes, particularly carbonic anhydrases (CAs). These enzymes are crucial for various physiological processes, including the regulation of pH and fluid balance. The inhibition mechanism typically involves the binding of the sulfonamide group to the active site of the enzyme, preventing substrate access and subsequent catalysis.
Enzyme Inhibition
Research indicates that this compound effectively inhibits carbonic anhydrase IX (CA IX), which is implicated in tumor progression and metastasis. Inhibition of CA IX can lead to reduced tumor growth and improved efficacy of chemotherapeutic agents.
Antimicrobial Properties
Some studies have suggested that benzenesulfonamide derivatives exhibit antimicrobial activity. The sulfonamide group can interfere with bacterial folate synthesis, a vital pathway for bacterial growth and replication.
Case Studies and Research Findings
- Inhibition Studies :
- Pharmacokinetic Analysis :
-
Antimicrobial Efficacy :
- A comparative study evaluated the antimicrobial effects of various benzenesulfonamide derivatives, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated moderate antibacterial activity, warranting further exploration for potential therapeutic applications .
Data Table: Biological Activities Summary
Q & A
Q. How is 4-Bromo-N-(1-methylethyl)-N-(phenylmethyl)-Benzenesulfonamide synthesized, and what purification methods are recommended?
Methodological Answer: The synthesis typically involves reacting a brominated benzenesulfonyl chloride derivative with secondary amines. For example, in analogous benzenesulfonamide syntheses, 4-(bromomethyl)benzene-1-sulfonyl chloride is reacted with amines (e.g., diethylaminoethoxy-substituted aniline) in DMF or dichloromethane (DCM) under ambient conditions . Purification is achieved via column chromatography using silica gel and gradient elution with DCM/MeOH (15:1 to 5:1), yielding high-purity products (>90%). Monitoring reaction progress with TLC (e.g., chloroform:methanol 4.8:0.2) ensures intermediate stability .
Q. What spectroscopic techniques confirm the compound’s structural integrity?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying substitution patterns and stereochemistry. For instance, ¹H NMR signals at δ 7.70–6.65 ppm confirm aromatic protons, while signals near δ 4.55–1.23 ppm validate alkyl and ether linkages . High-Resolution Mass Spectrometry (HRMS) provides molecular weight confirmation (e.g., [M + H]+ observed at 441.0847 for a brominated analog) . Infrared (IR) spectroscopy can identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) .
Q. How do researchers assess solubility and formulate this compound for biological assays?
Methodological Answer: Solubility is influenced by halogenation and alkyl/aryl substitutions. Bromine’s hydrophobicity may reduce aqueous solubility, necessitating solvents like DMSO or ethanol for in vitro studies . For cell-based assays, stock solutions in DMSO (≤0.1% v/v) are recommended to avoid cytotoxicity. Dynamic Light Scattering (DLS) can assess colloidal stability in buffer systems .
Advanced Research Questions
Q. How do halogen substitutions (e.g., Br vs. Cl) impact biological activity in benzenesulfonamide derivatives?
Methodological Answer: Bromine’s electron-withdrawing nature enhances electrophilic interactions with target proteins, potentially increasing binding affinity. For example, brominated derivatives show higher inhibition of chemokine receptors (e.g., CXCR4) compared to chloro analogs due to improved hydrophobic pocket interactions . Activity comparisons require dose-response curves (IC50/EC50) and structural modeling (e.g., docking studies using AutoDock Vina) to map halogen-receptor interactions .
Q. What strategies resolve contradictions in reported biological activities across studies?
Methodological Answer: Discrepancies often arise from assay conditions (e.g., cell lines, ligand concentrations). Standardization steps include:
- Receptor-Specific Assays : Use RORα/γ reporter gene systems to isolate target effects .
- Orthogonal Validation : Combine SPR (surface plasmon resonance) for binding affinity with functional assays (e.g., cAMP modulation) .
- Meta-Analysis : Compare datasets using tools like Prism to identify outliers or confounding variables (e.g., solvent effects) .
Q. How can structural modifications optimize inhibitory activity against nuclear receptors (e.g., RORα/γ)?
Methodological Answer: Derivatization at the sulfonamide’s N-alkyl/aryl groups modulates receptor selectivity. For instance:
- Piperazine/Morpholine Substitutions : Enhance solubility and hydrogen bonding with RORγ’s LBD (ligand-binding domain) .
- Biphenyl Extensions : Improve steric complementarity in hydrophobic pockets .
Structure-Activity Relationship (SAR) studies should pair synthetic diversification (e.g., introducing diethylaminoethoxy groups) with high-throughput screening (HTS) .
Q. What in vitro models are suitable for evaluating pharmacokinetic (PK) properties?
Methodological Answer:
- Microsomal Stability Assays : Incubate the compound with liver microsomes (human/rat) to measure metabolic half-life (t½) via LC-MS/MS .
- Caco-2 Permeability : Assess intestinal absorption using monolayer transepithelial electrical resistance (TEER) .
- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration quantifies free fraction (%) .
Data Contradiction and Optimization
Q. How do researchers address low reproducibility in biological activity data?
Methodological Answer:
- Strict Batch Control : Ensure synthetic consistency via NMR purity (>95%) and HPLC retention time matching .
- Cell Line Authentication : Use STR profiling to confirm identity and avoid cross-contamination .
- Positive/Negative Controls : Include known ROR agonists/antagonists (e.g., T0901317) to validate assay conditions .
Q. What computational tools predict off-target interactions for this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
